molecular formula C7H11ClF5NO2 B2463765 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride CAS No. 2361879-53-8

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride

Cat. No.: B2463765
CAS No.: 2361879-53-8
M. Wt: 271.61
InChI Key: HEVRQYGATSHGOP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the aminomethyl group to a fluorinated hexanoic acid derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems ensures consistency and efficiency in production, meeting the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety.

    Industry: It is employed in the production of specialty chemicals and advanced materials, benefiting sectors like electronics and aerospace.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. Its effects are mediated through binding to enzymes or receptors, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its role in folate synthesis, it shares the aminomethyl group but lacks the fluorinated structure.

    Aminolevulinic acid: Used in photodynamic therapy, it has a different functional group arrangement but similar applications in medicine.

Uniqueness

4-(Aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride stands out due to its fluorinated structure, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise biochemical interactions.

Properties

IUPAC Name

4-(aminomethyl)-5,5,6,6,6-pentafluorohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F5NO2.ClH/c8-6(9,7(10,11)12)4(3-13)1-2-5(14)15;/h4H,1-3,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVRQYGATSHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CN)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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